4-(3-Bromopropoxy)-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Bromopropoxy)-3-methoxybenzonitrile” is a chemical compound with the linear formula C10H13BrO2 . It has a molecular weight of 245.118 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a symmetrical pillar 5arene derivative containing ten quinoline groups was prepared using a compound with a similar structure . The synthesis involved the use of 1,2-dichloroethane solvent and copper (II) sulfate catalysis .Scientific Research Applications
Biotransformation in Environmental Conditions
Bromoxynil, a related compound to 4-(3-Bromopropoxy)-3-methoxybenzonitrile, demonstrates significant anaerobic biodegradability and undergoes transformations under various environmental conditions. In an investigation by Knight, Berman, and Häggblom (2003), bromoxynil was depleted in methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. The study highlights the reductive debromination process leading to further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).
Genetic Engineering for Herbicide Resistance
Stalker, McBride, and Malyj (1988) explored the potential of genetic engineering in plants for herbicide resistance, specifically against bromoxynil. By introducing a bacterial detoxification gene into tobacco plants, they achieved resistance to high levels of bromoxynil, suggesting an innovative method for herbicide resistance in agricultural practices (Stalker, McBride, & Malyj, 1988).
Role in Plant Cell Death
Morimoto and Shimmen (2008) studied the primary effect of bromoxynil in inducing plant cell death, proposing that its mechanism may involve cytosol acidification. This finding can be useful in understanding the herbicidal action of bromoxynil and related compounds, as well as their potential applications in basic botany research (Morimoto & Shimmen, 2008).
Herbicide Metabolism in Plants
Research by Schaller, Schneider, and Schutte (1991) on the metabolism of bromoxynil in various plant species with differing susceptibilities highlights the compound's role in plant physiology and potential applications in selective herbicide development (Schaller, Schneider, & Schutte, 1991).
Soil Persistence and Environmental Impact
Smith's (1984) study on the persistence of bromoxynil in different soil types under laboratory conditions provides insight into the environmental impact and behavior of such compounds, which is crucial for sustainable agricultural practices (Smith, 1984).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromopropoxy)-3-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLISHLIWZEUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439703 |
Source
|
Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)-3-methoxybenzonitrile | |
CAS RN |
3244-23-3 |
Source
|
Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.